HO-PEG10-CH2COOtBu
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Overview
Description
The compound HO-PEG10-CH2COOtBu is a polyethylene glycol derivative with a hydroxyl group and a t-butyl protected carboxyl group. The polyethylene glycol spacer increases the aqueous solubility of the resulting compound, making it useful in various applications. The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG10-CH2COOtBu involves the reaction of polyethylene glycol with a carboxyl group protected by a t-butyl ester. The reaction typically occurs under mild conditions to avoid the decomposition of the t-butyl group. The hydroxyl group of polyethylene glycol reacts with the carboxyl group to form an ester linkage .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The process involves the use of catalysts to speed up the reaction and purification steps to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The t-butyl protected carboxyl group can be deprotected under acidic or basic conditions to yield the free carboxyl group.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Etherification: The hydroxyl group can also undergo etherification reactions with alkyl halides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Esterification: Carboxylic acids and acid catalysts (e.g., sulfuric acid).
Etherification: Alkyl halides and bases (e.g., sodium hydride).
Major Products:
Hydrolysis: Free carboxyl group.
Esterification: Ester derivatives.
Etherification: Ether derivatives.
Scientific Research Applications
Chemistry: HO-PEG10-CH2COOtBu is used as a linker in the synthesis of complex molecules. Its polyethylene glycol spacer provides flexibility and solubility, making it ideal for use in various chemical reactions .
Biology: In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability. It is also used in the development of drug delivery systems .
Medicine: The compound is employed in the formulation of pharmaceuticals to improve the solubility and bioavailability of drugs. It is also used in the development of targeted drug delivery systems .
Industry: In industrial applications, this compound is used in the production of polymers and coatings. Its ability to enhance solubility and stability makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of HO-PEG10-CH2COOtBu involves its ability to increase the solubility and stability of molecules it is attached to. The polyethylene glycol spacer forms a hydrophilic barrier around the molecule, preventing aggregation and enhancing solubility. The hydroxyl group allows for further chemical modifications, enabling the compound to be used in various applications .
Comparison with Similar Compounds
Hydroxy-PEG10-CH2-Boc: Similar structure with a different protecting group.
HO-PEG10-CH2CH2COOtBu: Similar structure with an additional methylene group.
Uniqueness: HO-PEG10-CH2COOtBu is unique due to its specific combination of a polyethylene glycol spacer and a t-butyl protected carboxyl group. This combination provides a balance of solubility, stability, and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13/c1-26(2,3)39-25(28)24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-27/h27H,4-24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFHRQKWXYGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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